(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol
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Overview
Description
(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with two methyl groups at the 2 and 4 positions, and a furan ring substituted with a methyl group at the 5 position, connected through a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol typically involves the reaction of 2,4-dimethylbenzaldehyde with 5-methylfurfural in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to achieve the reduction of the corresponding aldehyde intermediates. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst loading.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding hydrocarbon using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products
Oxidation: (2,4-Dimethylphenyl)(5-methylfuran-2-yl)ketone or aldehyde.
Reduction: (2,4-Dimethylphenyl)(5-methylfuran-2-yl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanone: Similar structure but with a ketone group instead of an alcohol.
(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methane: Similar structure but fully reduced to a hydrocarbon.
(2,4-Dimethylphenyl)(5-methylfuran-2-yl)ethanol: Similar structure but with an ethyl group instead of a methanol group.
Uniqueness
(2,4-Dimethylphenyl)(5-methylfuran-2-yl)methanol is unique due to its specific combination of a phenyl and furan ring connected through a methanol group. This structure imparts distinct chemical and physical properties, making it valuable for targeted applications in various fields.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-(5-methylfuran-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-9-4-6-12(10(2)8-9)14(15)13-7-5-11(3)16-13/h4-8,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNABGXHMPVISJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=C(O2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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